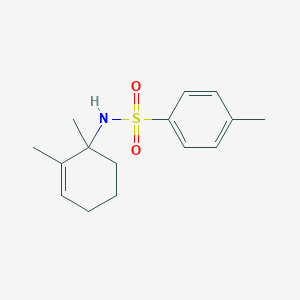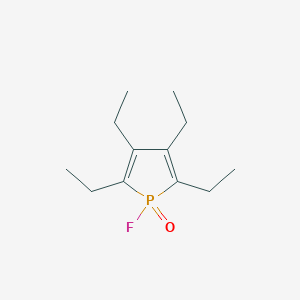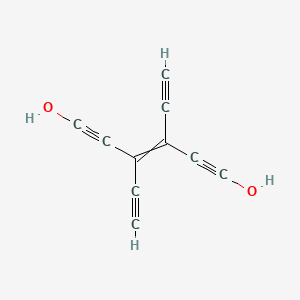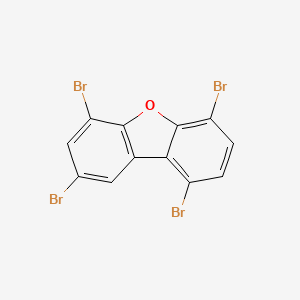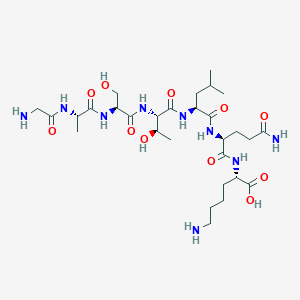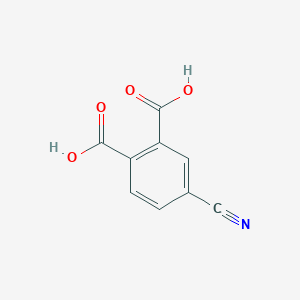
4-Cyanobenzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanobenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₉H₅NO₄ It is a derivative of benzenedicarboxylic acid, where a cyano group (-CN) is attached to the benzene ring along with two carboxylic acid groups (-COOH)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid followed by reduction and subsequent cyanation. The process can be summarized as follows:
Nitration: Phthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO₂) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.
Cyanation: Finally, the amino group is converted to a cyano group using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Cyanobenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) for halogenation or sulfonation reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
科学研究应用
4-Cyanobenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyanobenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
相似化合物的比较
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks the cyano group, making it less reactive in certain chemical reactions.
Isophthalic acid (1,3-benzenedicarboxylic acid): Has carboxylic acid groups in different positions, affecting its chemical properties and reactivity.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also has carboxylic acid groups in different positions, used primarily in the production of polyethylene terephthalate (PET).
Uniqueness: 4-Cyanobenzene-1,2-dicarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups on the benzene ring
属性
CAS 编号 |
830320-86-0 |
|---|---|
分子式 |
C9H5NO4 |
分子量 |
191.14 g/mol |
IUPAC 名称 |
4-cyanophthalic acid |
InChI |
InChI=1S/C9H5NO4/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI 键 |
AOLVLPIOTCSFHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


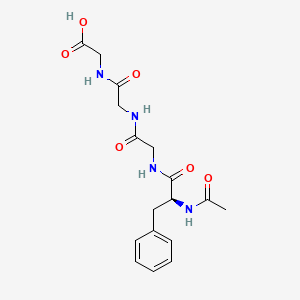

![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
